molecular formula C11H9IN2O2 B8732394 Ethyl 6-iodoquinoxaline-2-carboxylate CAS No. 1005029-84-4

Ethyl 6-iodoquinoxaline-2-carboxylate

Cat. No.: B8732394
CAS No.: 1005029-84-4
M. Wt: 328.11 g/mol
InChI Key: LGFIMNNTQAAIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodoquinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C11H9IN2O2 and its molecular weight is 328.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1005029-84-4

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

ethyl 6-iodoquinoxaline-2-carboxylate

InChI

InChI=1S/C11H9IN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3

InChI Key

LGFIMNNTQAAIEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of compound 8 (1.37 g, 6.31 mmol) in a 50% aqueous fluoroboric acid solution (10 mL), at 0° C., was added dropwise, a solution of sodium nitrite (480 mg, 6.96 mmol) in water (3 mL). The reaction mixture was stirred for an additional hour at 0° C. and a solution of potassium iodide (1.57 g, 9.46 mmol) in water (5 mL) was added. The reaction was stirred at 0° C. for 1 h and then warmed at 50° C. until no more gas evolution was observed (1 h). After cooling to room temperature, the mixture was basified with a saturated aqueous sodium carbonate solution (60 mL) and extracted with dichloromethane (3×40 mL). The combined organic layers were washed with a 5% aqueous sodium bisulfite solution (2×30 mL), dried on magnesium sulfate, filtered and concentrated under vacuum. The crude product was purified by chromatography (Al2O3, CH2Cl2) to give compound 9 (0.68 g, 2.07 mmol) as a yellow solid. Yield 33%; Rf (Al2O3, CH2Cl2) 0.80; mp 160-162° C.; IR (KBr) ν 1103, 1151, 1230, 1237, 1717 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.51 (t, 3H, J=7 Hz), 4.59 (q, 2H, J=7 Hz), 7.99 (d, 1H, J=9 Hz), 8.10 (dd, 1H, J=2.9 Hz), 8.62 (d, 1H, J=2 Hz), 9.51 (s, 1H); MS m/z 328 (M+, 19), 284 (43), 256 (100), 128 (29), 101 (50), 75 (30).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
33%

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